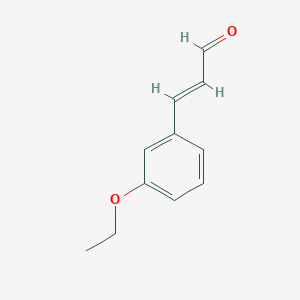

3-(3-Ethoxyphenyl)acrylaldehyde

Description

3-(3-Ethoxyphenyl)acrylaldehyde is an α,β-unsaturated aldehyde characterized by an ethoxy-substituted phenyl group attached to the acrylaldehyde backbone. While direct references to this compound are absent in the provided evidence, its structural analogs are extensively documented. The ethoxy group at the 3-position of the phenyl ring confers unique electronic and steric properties, influencing reactivity, stability, and applications in organic synthesis and materials science. Such compounds are typically synthesized via condensation, Wittig, or Prato reactions, as seen in related acrylaldehyde derivatives (e.g., ).

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(E)-3-(3-ethoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C11H12O2/c1-2-13-11-7-3-5-10(9-11)6-4-8-12/h3-9H,2H2,1H3/b6-4+ |

InChI Key |

OOZOCUYVEFEQAB-GQCTYLIASA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)/C=C/C=O |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)acrylaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with acrolein under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure the completion of the reaction, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 3-(3-Ethoxyphenyl)acrylaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 3-(3-Ethoxyphenyl)acrylic acid.

Reduction: 3-(3-Ethoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Ethoxyphenyl)acrylaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. Additionally, the ethoxy group on the phenyl ring can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the α,β-unsaturated aldehyde, enhancing reactivity in Michael additions or cycloadditions .

- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) stabilize conjugated systems, improving fluorescence and suitability for optoelectronic materials .

- Heterocyclic substituents (e.g., thiophene) enable π-conjugation, critical for charge transport in organic semiconductors .

Stability and Isomerism

- Nitro-substituted isomers : Exhibit differential stability; e.g., 41b (cis-nitro) undergoes 33% isomerization in CH₂Cl₂-MeOH, whereas 41a (trans-nitro) remains stable .

Biological Activity

Overview

3-(3-Ethoxyphenyl)acrylaldehyde is an organic compound characterized by an ethoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | (E)-3-(3-ethoxyphenyl)prop-2-enal |

| InChI | InChI=1S/C11H12O2/c1-2-13-11-7-3-5-10(9-11)6-4-8-12/h3-9H,2H2,1H3/b6-4+ |

| InChI Key | OOZOCUYVEFEQAB-GQCTYLIASA-N |

| Isomeric SMILES | CCOC1=CC=CC(=C1)/C=C/C=O |

The biological activity of 3-(3-Ethoxyphenyl)acrylaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules due to the presence of the aldehyde group. This interaction can modulate various biological pathways, influencing cellular functions. The ethoxy group enhances the compound's lipophilicity and membrane permeability, which may affect its bioactivity and therapeutic potential.

Antimicrobial Activity

Recent studies have indicated that 3-(3-Ethoxyphenyl)acrylaldehyde exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound’s mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

- Tested Pathogens : Staphylococcus aureus, Escherichia coli.

- Results : Exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL against S. aureus and 75 µg/mL against E. coli, indicating potent antimicrobial activity.

Anticancer Properties

The potential anticancer effects of 3-(3-Ethoxyphenyl)acrylaldehyde have also been explored. Research suggests that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Anticancer Activity

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : The compound reduced cell viability by approximately 60% at a concentration of 100 µM over 48 hours, suggesting significant anticancer potential.

Comparison with Similar Compounds

To understand the unique properties of 3-(3-Ethoxyphenyl)acrylaldehyde, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-(3-Methoxyphenyl)acrylaldehyde | Moderate | Low |

| 3-(4-Hydroxyphenyl)acrylaldehyde | High | Moderate |

| 3-(3-Ethoxyphenyl)acrylaldehyde | High | Significant |

The presence of the ethoxy group in 3-(3-Ethoxyphenyl)acrylaldehyde contributes to its enhanced biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.